4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid
Description
4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFKREXRKFOBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689630 | |
| Record name | 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-29-1 | |
| Record name | 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling 3,5-difluorophenylboronic acid with 3-hydroxybenzoic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually in an aqueous or alcoholic solvent, at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(3,5-difluorophenyl)-3-ketobenzoic acid.
Reduction: Formation of 4-(3,5-difluorophenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of 4-(3,5-difluorophenyl)-3-amino- or 3-thiobenzoic acid derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Difluorobenzoic acid
- 4-Hydroxybenzoic acid
- 3,5-Difluoro-4-hydroxybenzoic acid
Comparison: 4-(3,5-Difluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties. Compared to 3,5-difluorobenzoic acid, it has an additional hydroxyl group that enhances its reactivity and potential for hydrogen bonding. Compared to 4-hydroxybenzoic acid, the fluorine atoms increase its electron-withdrawing capacity, affecting its acidity and reactivity .
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